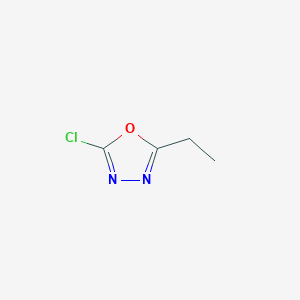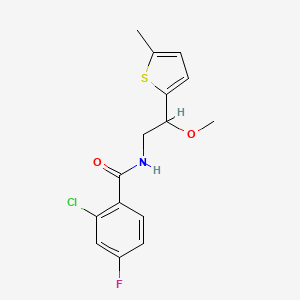![molecular formula C11H17NO6 B2943269 1-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1,3-dicarboxylic acid CAS No. 2241129-80-4](/img/structure/B2943269.png)
1-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1,3-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1,3-dicarboxylic acid is a useful research compound. Its molecular formula is C11H17NO6 and its molecular weight is 259.258. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of 1-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1,3-dicarboxylic acid generally involves multi-step organic reactions starting from basic precursors. A common synthetic route includes the cyclobutane ring formation, followed by the introduction of tert-butoxycarbonyl (Boc) group and amino functionality. Precise conditions, such as temperature, pH, and catalysts, are crucial for achieving desired yields and purity.
Industrial Production Methods: : In industrial settings, the production of this compound may involve optimized large-scale reactions, focusing on cost-effectiveness and efficiency. Batch or continuous flow processes are utilized to ensure consistent quality. Advanced purification techniques like chromatography may be employed.
化学反应分析
Types of Reactions: : 1-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: : The oxidation reactions can potentially modify the cyclobutane ring or the functional groups attached.
Reduction: : Reduction reactions may target the Boc group, leading to deprotection and exposing the amino group.
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, modifying its structural components.
Common Reagents and Conditions: : Typical reagents used include oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride. Reaction conditions vary based on the desired outcome, such as temperature control and the use of solvents.
Major Products Formed: : Depending on the reactions, major products can range from modified cyclobutane derivatives to completely deprotected amino acids, offering various functionalities for further applications.
科学研究应用
Chemistry: : In chemistry, the compound is often used as a precursor or intermediate for more complex molecules, aiding in the synthesis of pharmaceuticals or advanced materials.
Biology: : In biological research, 1-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1,3-dicarboxylic acid can be used to study enzyme mechanisms or as a building block for peptides and proteins.
Medicine: : Medically, it may serve as a template for designing drugs or therapeutic agents, owing to its potential bioactivity and ability to interact with biological targets.
Industry: : In industrial applications, the compound can contribute to the development of novel materials or chemicals, enhancing product performance and efficiency.
作用机制
Molecular Targets and Pathways: : The mechanism by which 1-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1,3-dicarboxylic acid exerts its effects involves interactions with specific enzymes or receptors. It can modulate biochemical pathways, influencing cellular processes and functions.
相似化合物的比较
Similar Compounds: : Compounds like cyclobutane-1,1-dicarboxylic acid or its derivatives share structural similarities. 1-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1,3-dicarboxylic acid stands out due to its unique Boc-protected amino group and cyclobutane ring, offering distinct reactivity and applications.
属性
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO6/c1-10(2,3)18-9(17)12-11(8(15)16)4-6(5-11)7(13)14/h6H,4-5H2,1-3H3,(H,12,17)(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMUHTKXSDCIBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(C1)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]ethylamino]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2943189.png)
![8-(3,4-dimethylphenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2943191.png)





![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(methylthio)benzamide](/img/structure/B2943203.png)
![N-(2-methoxyphenyl)-2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B2943205.png)


